N-(4-cyanophenyl)-3-methoxybenzamide
Description
Contextual Overview of Benzamide (B126) Derivatives in Chemical Science
Benzamide, an organic compound formed from benzoic acid and ammonia, serves as the foundational structure for a vast and diverse class of molecules known as benzamide derivatives. wikipedia.org These compounds are characterized by a benzoyl group attached to a nitrogen atom and are a cornerstone in the field of medicinal chemistry. The amide functional group is a stable and common feature in many biologically active molecules, making the benzamide scaffold a privileged structure in drug discovery and development. researchgate.net
The significance of benzamide derivatives stems from their wide spectrum of pharmacological activities. walshmedicalmedia.com Researchers have extensively explored this class of compounds, revealing their potential as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents. walshmedicalmedia.com In psychiatry, substituted benzamides like Sulpiride and Amisulpride are used as antipsychotic medications. walshmedicalmedia.com The structural versatility of the benzamide core allows for modifications that can fine-tune its biological activity, leading to the development of potent and selective enzyme inhibitors. For instance, various benzamide derivatives have been investigated as inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE), enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively. nih.gov The adaptability of the benzamide structure continues to make it an attractive starting point for designing novel therapeutic agents. researchgate.net
Significance of the N-(4-cyanophenyl)-3-methoxybenzamide Scaffold in Current Research
The this compound scaffold serves multiple roles in research:
Synthetic Building Block: It is utilized as an intermediate or a foundational structure for the synthesis of more complex organic molecules. Its functional groups, the nitrile and the amide, can undergo various chemical transformations, such as reduction or substitution, to create new derivatives.
Pharmacological Probe: Given the broad bioactivity of benzamides, this specific scaffold is investigated for its potential as a pharmacological agent. The N-phenylbenzamide framework, in general, has been shown to be a promising core for developing agents with broad-spectrum antiviral effects. nih.gov While specific activities for this compound are a subject of ongoing investigation, its structural elements are found in other researched compounds. For example, derivatives of N-(cyanophenyl) amides have been synthesized and evaluated as potent xanthine (B1682287) oxidase inhibitors for potential use in treating hyperuricemia. nih.gov
Material Science Applications: The structural characteristics of benzamide derivatives also make them candidates for the development of new materials, such as specialized polymers and coatings.
The combination of the established biological relevance of the benzamide core with the unique electronic features imparted by the cyano and methoxy (B1213986) substituents makes this compound a significant scaffold for exploration in medicinal chemistry and materials science.
Scope and Objectives of the Research Outline
This article aims to provide a focused and scientifically accurate overview of this compound within the context of academic research. The objective is to adhere strictly to the defined structure, beginning with a broad contextualization of benzamide derivatives in chemical science. It will then narrow its focus to the specific significance of the this compound scaffold, highlighting its structural features and applications in research. The information presented is based on published scientific literature and chemical data, with a commitment to presenting detailed findings and relevant data in a clear and professional manner. This outline is designed to deliver a thorough understanding of the compound's relevance in its specific research niche.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 364742-59-6 |
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | This compound |
Data sourced from publicly available chemical databases.
Table 2: Examples of Biological Activities of the Benzamide Derivative Class
| Biological Activity | Examples of Investigated Uses | Reference(s) |
| Anticancer | Inhibition of histone deacetylases (HDACs) | researchgate.net |
| Antiviral | Inhibition of Hepatitis B Virus (HBV) replication | nih.gov |
| Enzyme Inhibition | Carbonic Anhydrase and Acetylcholinesterase inhibitors | nih.gov |
| Antipsychotic | Dopamine (B1211576) D2 receptor antagonism | walshmedicalmedia.com |
| Anti-inflammatory | General analgesic and anti-inflammatory effects | researchgate.netwalshmedicalmedia.com |
| Antimicrobial | Activity against bacteria and fungi | researchgate.netwalshmedicalmedia.com |
Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
364742-59-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(9-14)15(18)17-13-7-5-11(10-16)6-8-13/h2-9H,1H3,(H,17,18) |
InChI Key |
AKTCDVUQNNUSNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Cyanophenyl 3 Methoxybenzamide and Its Analogues
Strategic Synthetic Approaches
The construction of the amide linkage in N-(4-cyanophenyl)-3-methoxybenzamide and its analogues is typically achieved through well-established amidation reactions. The choice of method often depends on factors such as substrate availability, desired purity, and reaction scale.
Acyl Chloride-Mediated Amidation Protocols
A common and effective method for the synthesis of this compound involves the reaction of an acyl chloride with an amine. youtube.comlibretexts.org This approach is characterized by the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine.
The general reaction involves the treatment of 3-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 3-methoxybenzoyl chloride. prepchem.comchemicalbook.com This intermediate is then reacted with 4-aminobenzonitrile (B131773) in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.orgccspublishing.org.cn The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), plays a crucial role in driving the reaction to completion.
Table 1: Key Parameters for Acyl Chloride-Mediated Amidation
| Parameter | Description | Typical Conditions |
| Chlorinating Agent | Converts carboxylic acid to acyl chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |
| Amine Source | Provides the nitrogen for the amide bond | 4-aminobenzonitrile |
| Base | Neutralizes HCl byproduct | Triethylamine, Pyridine, N-methyl pyrrolidone (NMP) ccspublishing.org.cn |
| Solvent | Dissolves reactants | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Tetrahydrofuran (THF) |
| Temperature | Influences reaction rate | 0 °C to room temperature |
Coupling Agent-Assisted Synthesis (e.g., Carbodiimide-based)
An alternative to the acyl chloride method is the use of coupling agents to facilitate the direct amidation of a carboxylic acid with an amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely employed for this purpose. luxembourg-bio.compeptide.comluxembourg-bio.com
In this protocol, the carboxylic acid (3-methoxybenzoic acid) is activated by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (4-aminobenzonitrile) to form the desired amide bond. To minimize side reactions and enhance the efficiency of the coupling, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. peptide.comluxembourg-bio.comnih.gov These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization. peptide.com
Table 2: Common Carbodiimide Coupling Agents and Additives
| Reagent | Full Name | Role |
| DCC | Dicyclohexylcarbodiimide | Coupling Agent luxembourg-bio.com |
| DIC | Diisopropylcarbodiimide | Coupling Agent luxembourg-bio.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble Coupling Agent peptide.combachem.com |
| HOBt | 1-Hydroxybenzotriazole | Additive to reduce side reactions peptide.comluxembourg-bio.com |
| OxymaPure | Ethyl cyanohydroxyiminoacetate | Additive to reduce side reactions nih.gov |
General Amide Bond Formation Strategies Relevant to the Compound
Beyond the specific protocols mentioned, a broad range of amide bond formation strategies can be applied to the synthesis of this compound. unimi.itresearchgate.net These methods often aim to overcome the limitations of traditional approaches, such as the use of harsh reagents or the generation of stoichiometric byproducts.
Modern synthetic methods include the use of various activating agents and catalytic systems. acs.org For instance, phosphonium- and uronium/aminium-based coupling reagents like BOP and HBTU can efficiently promote amidation under mild conditions. luxembourg-bio.com Additionally, advancements in catalysis have led to the development of methods that utilize enzymes or metal catalysts to facilitate amide bond formation. unimi.it While not as commonly employed for this specific compound on a laboratory scale, these strategies offer potential advantages in terms of efficiency and environmental impact.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the availability of its key precursors: 3-methoxybenzoyl chloride and 4-aminobenzonitrile.
3-Methoxybenzoyl chloride is typically not commercially available in large quantities and is often prepared in situ or immediately before use. The most common method for its synthesis is the reaction of 3-methoxybenzoic acid with a chlorinating agent. Thionyl chloride is a frequently used reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.com Another approach involves the reaction of 3-hydroxybenzaldehyde (B18108) through a multi-step process involving methylation, reduction, and subsequent chlorination. google.com
4-Aminobenzonitrile is a commercially available compound, but several synthetic routes for its preparation have been reported. guidechem.com These include the reduction of 4-nitrobenzonitrile, the amination of 4-chlorobenzonitrile, and the dehydration of 4-aminobenzamide. bloomtechz.compatsnap.com The choice of method often depends on the starting materials and the desired scale of the synthesis.
Radiolabeling Strategies for Imaging and Mechanistic Studies
Radiolabeled analogues of this compound are valuable tools for in vivo imaging techniques like Positron Emission Tomography (PET) and for mechanistic studies. nih.gov Carbon-11 (B1219553) is a commonly used positron-emitting radionuclide for this purpose due to its short half-life of 20.4 minutes. mdpi.com
Carbon-11 Radiolabeling Techniques (e.g., Methylation of Desmethyl Precursors)
A prevalent strategy for introducing Carbon-11 into molecules like this compound is through the methylation of a desmethyl precursor. mdpi.com This involves replacing the methoxy (B1213986) group on the benzoyl ring with a hydroxyl group to create the precursor, N-(4-cyanophenyl)-3-hydroxybenzamide.
The radiolabeling process typically involves the following steps:
Production of [¹¹C]Methyl Iodide or [¹¹C]Methyl Triflate: Carbon-11 is produced in a cyclotron as [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov These are then converted into highly reactive methylating agents, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.com
¹¹C-Methylation Reaction: The desmethyl precursor is reacted with the [¹¹C]methylating agent in the presence of a base. The base, such as sodium hydroxide (B78521) or a carbonate, deprotonates the phenolic hydroxyl group, making it a more potent nucleophile to attack the electrophilic [¹¹C]methyl group. nih.govsnmjournals.org
Purification and Formulation: Due to the short half-life of Carbon-11, the reaction, purification (typically by HPLC), and formulation of the final radiotracer must be performed rapidly and efficiently. nih.govnih.gov
This method allows for the late-stage introduction of the radionuclide, which is crucial for maximizing the radiochemical yield of the final product. nih.gov
Potential for Other Isotopic Labeling (e.g., Fluorine-18)
The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into bioactive molecules is a cornerstone of positron emission tomography (PET) imaging. This non-invasive imaging technique allows for the in vivo quantification of physiological and biochemical processes, offering significant potential in both preclinical research and clinical diagnostics. The favorable nuclear and physical characteristics of fluorine-18, including its 109.7-minute half-life and low positron energy (635 keV), make it an ideal radioisotope for PET radiopharmaceutical development. nih.gov The benzamide (B126) scaffold, a common motif in pharmacologically active compounds, has been successfully labeled with fluorine-18 for various imaging applications, suggesting the feasibility of developing an ¹⁸F-labeled version of this compound for PET imaging studies.
The potential for fluorine-18 labeling of this compound and its analogues can be approached through several established radiosynthetic strategies. These methods generally involve either direct labeling via nucleophilic substitution on an appropriate precursor or indirect labeling using an ¹⁸F-labeled prosthetic group. The choice of strategy depends on the chemical structure of the target molecule and the desired position of the radiolabel.
Direct Nucleophilic Substitution:
A common and efficient method for introducing fluorine-18 is through nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring. For this compound, this would necessitate the synthesis of a precursor molecule where a suitable leaving group is positioned on either the cyanophenyl or the methoxybenzoyl ring. The electron-withdrawing nature of the cyano group on the phenyl ring could facilitate nucleophilic attack by [¹⁸F]fluoride.
Potential precursors for direct ¹⁸F-labeling could include molecules with nitro, trimethylammonium, or halogen leaving groups at an ortho or para position to an activating group. The radiosynthesis would typically involve reacting the precursor with [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and a base such as potassium carbonate, in a high-boiling point aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. nih.gov
Table 1: Potential Precursors for Direct ¹⁸F-Labeling of this compound Analogues
| Precursor Structure | Leaving Group | Position of Labeling | Activating Group |
| N-(4-cyano-3-nitrophenyl)-3-methoxybenzamide | Nitro (-NO₂) | 3-position of the cyanophenyl ring | Cyano (-CN) |
| N-(4-cyano-2-nitrophenyl)-3-methoxybenzamide | Nitro (-NO₂) | 2-position of the cyanophenyl ring | Cyano (-CN) |
| N-(4-cyanophenyl)-3-methoxy-4-nitrobenzamide | Nitro (-NO₂) | 4-position of the methoxybenzoyl ring | Amide (-CONH-) |
| 4-cyano-3-(trimethylammonio)phenylmethanone triflate | Trimethylammonium (-N(CH₃)₃⁺) | 3-position of the cyanophenyl ring | Cyano (-CN) |
Indirect Labeling via Prosthetic Groups:
Indirect labeling strategies involve the initial synthesis of a small, ¹⁸F-labeled molecule, known as a prosthetic group, which is then conjugated to the target molecule. This approach is particularly useful when direct labeling is chemically challenging or results in low radiochemical yields. A variety of ¹⁸F-prosthetic groups have been developed for conjugation to different functional groups.
For this compound, a precursor could be synthesized with a functional group amenable to conjugation, such as an amine, alkyne, or azide. For instance, demethylation of the methoxy group to a phenol (B47542) would provide a site for etherification with an ¹⁸F-labeled alkyl halide (e.g., [¹⁸F]fluoroethyl bromide). Alternatively, click chemistry, specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, offers a highly efficient and chemoselective method for conjugation. nih.gov
Table 2: Potential Indirect ¹⁸F-Labeling Strategies for this compound Analogues
| Prosthetic Group | Conjugation Chemistry | Required Functional Group on Precursor |
| [¹⁸F]Fluoroethyl tosylate/bromide | O-alkylation | Phenol (-OH) |
| [¹⁸F]Fluoro-PEG-azide | Alkyne-azide cycloaddition | Alkyne |
| [¹⁸F]Fluoro-PEG-alkyne | Alkyne-azide cycloaddition | Azide |
| N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Amidation | Amine (-NH₂) |
The development of an ¹⁸F-labeled radiotracer based on the this compound scaffold holds promise for enabling in vivo imaging studies. The selection of the optimal labeling strategy would require careful consideration of the precursor synthesis, radiolabeling efficiency, and the in vivo stability and pharmacological profile of the final radiotracer. Given the successful precedent of ¹⁸F-labeling of other benzamide derivatives for PET imaging of targets such as dopamine (B1211576) D2 receptors, the potential for creating a valuable research tool based on this compound is significant. nih.gov
Structural Characterization and Experimental Analysis
Spectroscopic Techniques for Elucidating Molecular Structure
Spectroscopic methods are fundamental to confirming the identity and elucidating the structural features of N-(4-cyanophenyl)-3-methoxybenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 3-methoxyphenyl (B12655295) and 4-cyanophenyl rings, as well as a characteristic signal for the amide (N-H) proton and the methoxy (B1213986) (-OCH₃) protons. The amide proton typically appears as a singlet in the downfield region (around δ 7.7-8.1 ppm). The aromatic protons will present as a complex multiplet pattern, while the methoxy protons will be a sharp singlet at approximately δ 3.8 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the amide group, typically found around δ 166 ppm, and the nitrile carbon (C≡N) near δ 118-120 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amide (N-H) | ~7.7 - 8.1 (singlet) | - |
| Aromatic (Ar-H) | ~7.0 - 8.0 (multiplets) | ~110 - 160 |
| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |
| Carbonyl (C=O) | - | ~166 |
| Nitrile (C≡N) | - | ~118 - 120 |
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:
N-H stretch: A sharp absorption band around 3300 cm⁻¹.
C=O stretch (Amide I): A strong, prominent band between 1650 and 1680 cm⁻¹.
C≡N stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.
C-O stretch (methoxy): A strong band in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).
C-H aromatic stretches: Multiple weak to medium bands above 3000 cm⁻¹.
Crystallographic Studies and Solid-State Characterization
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its crystallographic properties can be inferred from detailed studies of structurally analogous N-arylbenzamides. Compounds like N-(4-chlorophenyl)-4-methoxybenzamide and 4-methoxy-N-phenylbenzamide serve as excellent models for understanding the likely solid-state arrangement. nih.govnih.gov
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Based on analyses of related structures, this compound would be expected to crystallize in a common space group for organic molecules, such as a triclinic (P-1) or monoclinic (P2₁/c) system. nih.govnih.gov
The analysis would provide key structural parameters:
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule. A key feature in N-arylbenzamides is the significant twist between the two aromatic rings, with dihedral angles often observed in the range of 50-70°. nih.govnih.gov The amide group itself is typically planar but is twisted with respect to both benzene (B151609) rings.
Table 2: Illustrative Crystallographic Data from Analogous Benzamide (B126) Structures
| Parameter | N-(4-Chlorophenyl)-4-methoxybenzamide nih.gov | 4-methoxy-N-phenylbenzamide nih.gov |
|---|---|---|
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 5.4394 (2) | 5.308 (3) |
| b (Å) | 7.7754 (3) | 7.709 (4) |
| c (Å) | 14.9262 (6) | 14.109 (7) |
| α (°) | 78.759 (3) | 96.911 (8) |
| β (°) | 80.712 (3) | 99.210 (8) |
| γ (°) | 88.821 (3) | 90.511 (9) |
| Volume (ų) | 611.01 (4) | 565.5 (5) |
| Z | 2 | 2 |
Intermolecular and Intramolecular Interactions in Crystal Packing
The packing of this compound molecules in the crystal lattice would be governed by a combination of intermolecular forces. The dominant interaction is expected to be hydrogen bonding originating from the amide group.
In addition to hydrogen bonds, other interactions play a role:
Dipole-Dipole Interactions: The polar cyano (C≡N) and carbonyl (C=O) groups introduce significant dipole moments, leading to electrostatic interactions that influence molecular alignment.
π-π Stacking: While the significant twist between the aromatic rings may preclude ideal face-to-face π-stacking, offset or edge-to-face interactions between the phenyl rings of adjacent molecules are likely to occur, contributing to the cohesion of the crystal structure.
Intramolecularly, the molecule's conformation is dictated by the rotational barriers around the C-C and C-N single bonds connecting the rings to the central amide linker. The observed twist is a compromise between conjugative effects, which would favor planarity, and steric hindrance between the aromatic rings, which forces them apart.
Analysis of Hydrogen Bonding Networks
The most significant directional interaction in the crystal packing of N-arylbenzamides is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov This N—H⋯O=C interaction is a highly reliable and robust supramolecular synthon.
In the vast majority of related crystal structures, these hydrogen bonds link molecules into infinite one-dimensional chains. nih.govnih.gov Using graph-set notation, this common motif is described as a C(4) chain. It is highly probable that this compound would exhibit this same hydrogen-bonding pattern, forming chains that propagate along one of the crystallographic axes. Weaker C—H⋯O or C—H⋯N interactions may also be present, serving to link these primary chains into a more complex two- or three-dimensional network. The nitrogen atom of the cyano group could also potentially act as a weak hydrogen bond acceptor.
Chiroptical Properties
This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, in an isotropic environment (such as in solution), it does not exhibit chiroptical properties like optical rotation or circular dichroism.
Chiroptical activity in inherently achiral molecules can, in principle, be induced if they are arranged in a chiral supramolecular assembly or crystallize in a chiral space group. However, there are no reports in the scientific literature to suggest that this compound forms such chiral structures. Consequently, this section is not applicable based on the current understanding of this compound.
Computational and Theoretical Investigations of N 4 Cyanophenyl 3 Methoxybenzamide
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed understanding of molecular systems at the atomic and electronic levels. For N-(4-cyanophenyl)-3-methoxybenzamide, these methods are instrumental in predicting its stable conformation, electronic properties, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry of molecules, which corresponds to the lowest energy conformation. researchgate.net For this compound, DFT calculations, often employing the B3LYP functional with a 6-31G basis set, are used to predict bond lengths, bond angles, and dihedral angles. rjptonline.orgresearchgate.net The optimization process systematically adjusts the atomic coordinates to find a minimum on the potential energy surface, revealing the most stable three-dimensional arrangement of the molecule. youtube.com
Table 1: Predicted Geometrical Parameters for a Benzamide (B126) Derivative from DFT Calculations
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). youtube.com
The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. youtube.com A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is often found on the electron-deficient cyanophenyl ring, indicating a potential for intramolecular charge transfer. researchgate.net
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. youtube.com It is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack. researchgate.net In the MEP of this compound, the electronegative oxygen and nitrogen atoms of the carbonyl and cyano groups are expected to be regions of negative potential (red), while the hydrogen atoms of the amide and aromatic rings are likely to be regions of positive potential (blue). wolfram.comproteopedia.org
Table 2: Frontier Orbital Energies and Related Parameters for a Benzamide Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.52 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.63 |
| Ionization Potential | 6.52 |
| Electron Affinity | 1.89 |
Note: This data is representative and for illustrative purposes.
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the distribution of electrons among the atoms. wikipedia.orglibretexts.org This analysis is performed on the optimized molecular geometry and helps in understanding the electrostatic interactions and reactivity of different atomic sites. For this compound, the Mulliken charge distribution would likely show that the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group carry significant negative charges, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the carbonyl carbon and the hydrogen atom of the amide group are expected to have positive charges, indicating their susceptibility to nucleophilic attack. researchgate.net
Table 3: Mulliken Atomic Charges for Selected Atoms in a Benzamide Derivative
| Atom | Mulliken Charge (a.u.) |
|---|---|
| O (carbonyl) | -0.55 |
| N (amide) | -0.42 |
| C (carbonyl) | +0.68 |
| H (amide) | +0.31 |
| N (cyano) | -0.35 |
| C (cyano) | +0.15 |
Note: This data is representative and for illustrative purposes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules in complex biological systems. These methods are particularly useful for predicting how a small molecule like this compound might interact with a protein target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. researchgate.netdergipark.org.tr For this compound, docking studies can be performed against various protein targets to predict its binding mode and affinity. mdpi.com The docking process involves placing the ligand in the active site of the protein and evaluating different conformations and orientations based on a scoring function that estimates the binding energy. researchgate.net Key interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, can be identified. For instance, the amide group of this compound can act as both a hydrogen bond donor and acceptor, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions.
Table 4: Predicted Binding Interactions of a Benzamide Derivative with a Protein Target
| Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond (O of C=O) | TYR 235 (OH) | 2.1 |
| Hydrogen Bond (H of N-H) | ASP 189 (O) | 2.5 |
| Pi-Pi Stacking | PHE 228 | 3.8 |
| Hydrophobic Interaction | LEU 99, VAL 213 | - |
Note: This data is representative and for illustrative purposes.
While molecular docking provides a rapid assessment of binding affinity, more accurate predictions can be obtained through binding free energy calculations. rsc.org Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding for a ligand-protein complex. frontiersin.orgplos.org These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more rigorous estimation of the binding affinity. nih.gov Such calculations can be used to rank different ligands or to refine the results of molecular docking studies, providing a more reliable prediction of the binding strength of this compound to its target protein.
Table 5: Representative Binding Free Energy Components for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | +35.5 |
| Nonpolar Solvation Energy | -5.8 |
| Total Binding Free Energy (ΔGbind) | -44.2 |
Note: This data is representative and for illustrative purposes.
Conformational Analysis and Stability Studies
Conformational analysis is a pivotal aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. For a molecule like this compound, which possesses several rotatable bonds, this analysis is crucial for understanding its three-dimensional structure and how it might interact with biological targets.
The primary rotatable bonds in this compound are the amide bond (C-N), the bond connecting the benzoyl group to the amide nitrogen, and the bond linking the 3-methoxyphenyl (B12655295) group. Rotation around these bonds gives rise to various conformers with different energies. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of these dihedral angles.
Key Methodologies:
Potential Energy Surface (PES) Scans: By systematically rotating specific bonds and calculating the energy at each step, a PES scan can identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them.
Geometry Optimization: Once potential conformers are identified, their geometries are fully optimized to find the exact minimum energy structure.
Frequency Calculations: These calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy, which is used to determine the relative stability of the conformers at a given temperature.
Illustrative Findings from Related Benzamides:
Studies on similar N-arylbenzamides have revealed that the planarity of the amide group is a critical factor in determining conformational preference. The relative orientation of the two aromatic rings is also a key determinant of stability, influenced by steric hindrance and potential intramolecular hydrogen bonding. For instance, in related hydroxy-substituted benzamides, the orientation of the hydroxyl and methoxy (B1213986) groups can significantly influence the conformational landscape and crystal packing through hydrogen bonding networks.
Table of Hypothetical Conformational Energy Profile:
Below is an interactive data table illustrating a hypothetical relative energy profile for different conformers of this compound, as would be determined by DFT calculations. The dihedral angles refer to the rotation around the key bonds.
| Conformer | Dihedral Angle 1 (°C-N) | Dihedral Angle 2 (°N-Aryl) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | 178.5 | 35.2 | 0.00 | 75.3 |
| B | 179.1 | -145.8 | 1.25 | 12.1 |
| C | -5.3 | 40.1 | 2.50 | 2.0 |
| D | -4.8 | -139.9 | 3.10 | 0.6 |
Note: This data is illustrative and not from actual experimental or computational results for this compound.
Stability studies, particularly in the solid state, often involve investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Computational methods can predict the relative stability of different polymorphs by calculating their lattice energies. Molecular dynamics simulations can also be used to study the transition between different polymorphic forms.
Mechanistic Computational Studies of Chemical Reactions (e.g., C-H Activation, Proton Shuttling)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, theoretical studies could provide insights into its reactivity, such as its susceptibility to C-H activation or its potential to participate in proton shuttling processes.
C-H Activation:
C-H activation is a class of reactions in which a carbon-hydrogen bond is cleaved and replaced with a new bond, typically a C-metal or C-heteroatom bond. Computational studies, again primarily using DFT, can be employed to investigate the feasibility and mechanism of C-H activation at various positions on the aromatic rings of this compound.
Key aspects that can be studied include:
Reaction Pathways: Identifying the most likely pathway for the reaction, including the structures of reactants, transition states, and products.
Activation Energies: Calculating the energy barriers for different potential C-H activation sites to predict the regioselectivity of the reaction.
Catalyst Effects: Modeling the role of a catalyst in lowering the activation energy and facilitating the reaction.
Table of Hypothetical C-H Activation Barriers:
This interactive table presents hypothetical activation energies for the C-H activation at different positions on the this compound molecule, which could be obtained from DFT calculations.
| Position on Aromatic Ring | C-H Bond Dissociation Energy (kcal/mol) | Calculated Activation Barrier (kcal/mol) |
| Ortho to -CN | 112 | 35.8 |
| Meta to -CN | 110 | 38.2 |
| Ortho to -OMe | 108 | 32.5 |
| Para to -OMe | 109 | 34.1 |
Note: This data is illustrative and not from actual experimental or computational results for this compound.
Proton Shuttling:
Proton shuttling is a process where a proton is transferred between two sites, often facilitated by a bridging molecule. The amide linkage in this compound could potentially participate in or be influenced by proton shuttling events, especially in biological systems or under specific catalytic conditions.
Computational modeling can be used to:
Map the Proton Transfer Pathway: Determine the minimum energy path for the proton to move from the donor to the acceptor site.
Calculate Proton Affinities: Evaluate the gas-phase basicity or acidity of different atoms in the molecule to predict the most likely sites for protonation and deprotonation.
Investigate Solvent Effects: Use implicit or explicit solvent models to understand how the surrounding medium influences the energetics of proton transfer.
Through these computational approaches, a detailed understanding of the intrinsic properties and reactivity of this compound can be achieved, guiding further experimental work and application development.
Chemical Reactivity and Derivatization Studies of N 4 Cyanophenyl 3 Methoxybenzamide
Functional Group Transformations
The reactivity of N-(4-cyanophenyl)-3-methoxybenzamide is largely dictated by its primary functional groups: the methoxy (B1213986) ether, the nitrile, and the amide linkage. These sites can undergo specific transformations to yield new derivatives.
Oxidation Reactions (e.g., Methoxy Group Oxidation)
The electron-donating methoxy group on the benzoyl ring is susceptible to oxidation. This reaction typically involves demethylation to form a hydroxyl group, converting the 3-methoxybenzamide (B147233) moiety into a 3-hydroxybenzamide (B181210) structure. This transformation can significantly alter the compound's electronic properties and hydrogen bonding capabilities.
Common oxidizing agents used for such transformations include strong oxidants under acidic conditions. The resulting product is N-(4-cyanophenyl)-3-hydroxybenzamide.
Table 1: Oxidation of Methoxy Group
| Reagent | Product | Reaction Type |
|---|---|---|
| Potassium permanganate (B83412) (KMnO₄) | N-(4-cyanophenyl)-3-hydroxybenzamide | O-Demethylation |
Reduction Reactions (e.g., Nitrile Group Reduction)
The nitrile group (-C≡N) on the N-phenyl ring is a key site for reduction, typically converting it to a primary amine (-CH₂NH₂). This transformation fundamentally changes the nature of this substituent from an electron-withdrawing group to a flexible, basic, and nucleophilic aminomethyl group.
A variety of reducing agents can accomplish this, including metal hydrides and catalytic hydrogenation. libretexts.orgnih.gov The choice of reagent can be critical for achieving selectivity, especially in the presence of the reducible amide bond. The primary product of this reaction is N-(4-(aminomethyl)phenyl)-3-methoxybenzamide.
Table 2: Reduction of Nitrile Group
| Reagent | Product | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | N-(4-(aminomethyl)phenyl)-3-methoxybenzamide | A powerful, non-selective reducing agent. libretexts.org |
| Hydrogen gas (H₂) with Palladium catalyst | N-(4-(aminomethyl)phenyl)-3-methoxybenzamide | A common method for catalytic hydrogenation. nih.gov |
Nucleophilic and Electrophilic Substitution Reactions
The aromatic rings of this compound are subject to substitution reactions, although their reactivity is influenced by the existing substituents.
Nucleophilic Aromatic Substitution: The methoxy group itself can be a target for nucleophilic substitution, where a nucleophile replaces the methoxy group. This typically requires harsh conditions or activation of the aromatic ring.
Electrophilic Aromatic Substitution: The positions for electrophilic attack on the two aromatic rings are directed by the existing functional groups.
3-Methoxybenzoyl Ring: The methoxy group is an ortho-, para-directing activator, while the amide carbonyl is a meta-directing deactivator. The directing effects would favor substitution at the C2, C4, and C6 positions.
4-Cyanophenyl Ring: The nitrile group is a strong deactivator and meta-director. The amide nitrogen, however, is an ortho-, para-director, though its activating effect is diminished by the adjacent carbonyl. The interplay of these effects makes predicting the outcome of electrophilic substitution complex. Direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in superacid has been demonstrated, suggesting that the benzamide (B126) core can be synthesized under electrophilic conditions. nih.gov
Modification of the Benzamide Core
Modification of the central benzamide core involves reactions targeting the amide bond itself. While the amide bond is generally stable, it can be cleaved under strong acidic or basic conditions through hydrolysis, which would break the molecule into 3-methoxybenzoic acid and 4-aminobenzonitrile (B131773).
Alternatively, the amide N-H bond offers a site for substitution. Alkylation, acylation, or silylation reactions can introduce a substituent on the amide nitrogen. libretexts.org This would, however, transform the secondary amide into a tertiary amide, which can alter its conformation and biological activity. For instance, oxidation of tertiary benzamides has been shown to occur at the α-position of the N-alkyl groups. rsc.org
Derivatization for Analogue Synthesis and Libraries
This compound serves as a scaffold for the synthesis of analogues and chemical libraries aimed at exploring structure-activity relationships (SAR). Derivatization strategies can be systematically applied to its different components. nih.govnih.gov
Modification of the 3-Methoxybenzoyl Moiety:
The methoxy group can be replaced with other alkoxy groups of varying chain lengths or with different functional groups (e.g., halogens, alkyls) to probe steric and electronic requirements.
Additional substituents can be introduced onto this aromatic ring via electrophilic substitution.
Modification of the N-(4-cyanophenyl) Moiety:
The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or converted to a tetrazole ring, which is a common bioisostere.
The position of the nitrile group can be moved to the meta or ortho positions to investigate positional isomers.
Amide Bond Isosteres:
The amide linkage can be replaced with bioisosteres such as sulfonamides, ureas, or reversed amides to explore the importance of the amide bond's hydrogen bonding and conformational properties.
These derivatization strategies are crucial in medicinal chemistry for optimizing lead compounds. nih.gov For analytical purposes, derivatization techniques such as silylation or acylation are employed to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. libretexts.org
Table 3: Potential Derivatization Strategies for Analogue Synthesis
| Modification Site | Reaction Type | Potential New Functional Group |
|---|---|---|
| Methoxy Group | Ether cleavage / Substitution | -OH, -OR (various alkyls), Halogens |
| Nitrile Group | Reduction / Hydrolysis | -CH₂NH₂, -COOH, -CONH₂ |
| Aromatic Rings | Electrophilic Substitution | -NO₂, -Br, -Cl, -SO₃H |
Structure Activity Relationship Sar Studies of N 4 Cyanophenyl 3 Methoxybenzamide Analogues
Systematic Structural Modifications and Their Impact on Biological Activity
The foundational structure of N-(4-cyanophenyl)-3-methoxybenzamide offers multiple sites for chemical modification. Studies have systematically altered different parts of the molecule to probe the chemical space and optimize biological activity. These investigations have highlighted the importance of electronic and steric factors in ligand-receptor interactions.
Substituent Effects on the Cyanophenyl Moiety
The 4-cyanophenyl group is a critical component for the biological activity of many analogues. The electron-withdrawing nature of the cyano group often plays a significant role in target binding. Modifications to this moiety have led to significant changes in potency and selectivity.
One key modification involves the replacement of the 4-cyanophenyl group with a 3-cyanopyridinyl moiety. In a derivative where a piperazine-ethyl spacer connects to the benzamide (B126), this substitution was shown to improve selectivity for dopamine (B1211576) D₄ receptors. The position of the cyano group on the pyridinyl ring is crucial, with the 3-cyanopyridinyl group enhancing receptor selectivity compared to the original 4-cyanophenyl group.
Further studies on related structures, such as N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives, have also demonstrated the importance of the cyano-substituted ring. In this series, which was evaluated for xanthine (B1682287) oxidase inhibition, the presence and positioning of substituents on the phenyl ring, in conjunction with the cyano group, were found to be significant for inhibitory potency. nih.gov
Table 1: Impact of Cyanophenyl Moiety Modifications on Receptor Selectivity
| Original Moiety | Modified Moiety | Key Finding |
|---|---|---|
| 4-Cyanophenyl | 3-Cyanopyridinyl | Enhanced selectivity for Dopamine D₄ receptors. |
Modifications of the Methoxybenzamide Ring
The methoxybenzamide portion of the molecule provides another avenue for structural optimization. The position and number of methoxy (B1213986) groups, as well as their replacement with other functional groups, can profoundly influence biological activity.
For instance, the addition of two methoxy groups at positions 4 and 5, resulting in N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide, alters the compound's lipophilicity and molecular weight, which can affect its pharmacokinetic and pharmacodynamic properties. In other studies involving N-substituted benzimidazole (B57391) carboxamides, it was found that the number and type of substituents on the phenyl ring, including methoxy and hydroxy groups, strongly impact biological activity. mdpi.comnih.gov Specifically, derivatives with both hydroxyl and methoxy groups on the phenyl ring showed promising antiproliferative activity. mdpi.comnih.gov
The replacement of the methoxy group with a hydroxyl group, as seen in N-(3-hydroxyphenyl)-3-methoxybenzamide, introduces a hydrogen bond donor, which can lead to different intermolecular interactions and potentially alter target binding and solid-state properties. mdpi.com
Linker Region Modifications (if applicable in derivatives)
In many analogues of this compound, a linker region is introduced between the benzamide and the cyanophenyl-containing moiety to explore more extensive binding pockets or to modulate physicochemical properties.
The incorporation of a piperazine-ethyl spacer to create N-[2-[4-(4-Cyanophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide was found to significantly enhance affinity for the dopamine D₄ receptor, with selectivity over 100-fold greater than for D₂, D₃, and sigma₁ receptors. The lipophilicity of this analogue was also found to be within an optimal range for blood-brain barrier penetration.
In a different series of potent dopamine D₃ receptor ligands, the flexible butyl linker in N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides was replaced by a more conformationally constrained cyclohexyl linker. nih.gov This modification was aimed at improving D₃-receptor affinity and selectivity. The resulting cis- and trans-isomers showed distinct binding profiles, underscoring the importance of the linker's rigidity and stereochemistry. nih.gov
Table 2: Effect of Linker Modifications on Dopamine Receptor Affinity
| Linker Type | Derivative Class | Impact on Biological Activity |
|---|---|---|
| Piperazine-ethyl | N-[2-[4-(4-Cyanophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Enhanced Dopamine D₄ receptor affinity and selectivity. |
| Butyl (flexible) | N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | High affinity for D₃ receptors but lacked selectivity. nih.gov |
| Cyclohexyl (rigid) | N-[4-(4-aryl-1-piperazinyl)cyclohexyl]-3-methoxybenzamides | Altered D₃ receptor affinity and selectivity, with trans-isomers being more potent than cis-isomers. nih.gov |
Chirality and Stereochemical Influences on Activity (if applicable)
While this compound itself is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with significantly different biological activities. The three-dimensional arrangement of atoms is crucial for precise interaction with chiral biological targets like receptors and enzymes.
In studies of related dopamine reuptake inhibitors, it has been demonstrated that increasing molecular complexity by introducing additional chiral centers can lead to more selective and potent compounds. mdpi.com For propanamide-based antagonists of the TRPV1 receptor, stereospecific activity was observed, with the (S)-configuration being markedly more potent than the (R)-isomer. researchgate.net
For the conformationally restricted analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, where a cyclohexyl linker was introduced, the trans-derivatives were found to be more potent at the D₃ receptor than the corresponding cis-isomers. nih.gov This demonstrates that the spatial orientation of the substituents on the rigid linker, a key stereochemical feature, directly influences receptor binding affinity. nih.gov
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. researchgate.net
In the context of benzamide analogues, the amide bond itself has been a target for bioisosteric replacement. Studies on benzamide anthelmintics explored replacing the amide group with functionalities such as thioamide, selenoamide, urea, and triazole. nih.gov The results indicated that thioamide and selenoamide replacements maintained or even improved activity against C. elegans, while N-alkylamides and sulphonamides showed no significant activity. nih.gov This highlights the critical role of the amide group's electronic and hydrogen-bonding characteristics for nematicidal activity. nih.gov
The cyano group on the phenyl ring can also be considered a bioisostere for other groups like a halogen (e.g., chlorine) or a thiol group. Similarly, the methoxy group is a well-known bioisostere for functional groups like fluorine or a hydroxyl group. Such replacements can modulate the electronic nature, lipophilicity, and metabolic stability of the molecule.
Table 3: Bioisosteric Replacements in Benzamide Analogues and Their Effects
| Original Group | Bioisosteric Replacement | Compound Class | Observed Effect on Activity |
|---|---|---|---|
| Amide | Thioamide, Selenoamide | Benzamide Anthelmintics | Maintained or improved activity. nih.gov |
| Amide | Urea | Benzamide Anthelmintics | Moderate activity reduction. nih.gov |
| Amide | N-alkylamide, Sulphonamide | Benzamide Anthelmintics | Loss of significant activity. nih.gov |
Correlations between Structural Features and Target Selectivity/Affinity
A clear correlation exists between specific structural features of this compound analogues and their selectivity and affinity for biological targets.
Target Selectivity: Selectivity is often governed by subtle structural and electronic changes. Replacing the phenyl ring of the cyanophenyl moiety with a pyridine (B92270) ring (a 3-cyanopyridinyl group) enhanced selectivity for the dopamine D₄ receptor. Furthermore, introducing conformational rigidity in the linker region, as with the cyclohexyl group in D₃ receptor ligands, can fine-tune selectivity. The trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide derivative showed high D₃-receptor affinity (Ki=0.18 nM) and a remarkable selectivity of over 200-fold against D₄, D₂, 5-HT₁ₐ, and α₁-receptors. nih.gov
Applications in Chemical Biology and Medicinal Chemistry Research
Chemical Probe Development
Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific protein target. The development of such probes requires a deep understanding of structure-activity relationships (SAR). While N-(4-cyanophenyl)-3-methoxybenzamide has not been prominently featured as a chemical probe itself, its underlying N-phenylbenzamide scaffold is a common feature in molecules designed for biological investigation.
Derivatives of N-phenylbenzamide have been explored for their potential as anticancer agents. For instance, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov The N-phenylbenzamide core in these molecules serves as a foundational structure that can be chemically modified to enhance target affinity and selectivity.
Furthermore, clickable polyamine derivatives, which can be conjugated to fluorescent dyes, have been developed as chemical probes to study the polyamine transport system, which is crucial for cell growth and differentiation. nih.gov This highlights a general strategy where a core structure, analogous to this compound, can be functionalized to create sophisticated research tools.
Building Block in Complex Organic Synthesis
In the realm of organic synthesis, this compound serves as a valuable intermediate. The methoxybenzoyl and cyanophenyl moieties can be strategically utilized in the construction of more complex molecular architectures. The 3-methoxybenzoyl chloride, a precursor to this compound, is used in the synthesis of 2-arylbenzofuran-based molecules with potential applications in Alzheimer's disease research. chemicalbook.com It also plays a role in the optimization of dihydropyrrolopyrimidine inhibitors of phosphoinositide 3-kinase (PI3K), which are being investigated for their potential to inhibit tumor growth. chemicalbook.com
The N-(4-cyanophenyl) group is also a key component in the synthesis of various pharmaceuticals. For example, N-(4-Cyanophenyl)glycine is a critical intermediate in the production of the anticoagulant Dabigatran etexilate. nbinno.com Similarly, N-(4-Cyanophenyl)guanidine is an essential building block for the antiviral drugs Etravirine and Rilpivirine. nbinno.com These examples underscore the utility of the N-(4-cyanophenyl) motif in the synthesis of complex, biologically active compounds.
A notable example of a complex molecule synthesized from a related starting material is the protein kinase inhibitor bosutinib, which can be prepared from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This synthesis involves a multi-step process including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. mdpi.com
Table 1: Examples of Complex Molecules Synthesized from Related Building Blocks
| Starting Material/Intermediate | Synthesized Compound Class/Example | Therapeutic Area |
|---|---|---|
| 3-Methoxybenzoyl chloride | 2-Arylbenzofuran derivatives | Alzheimer's Disease |
| 3-Methoxybenzoyl chloride | Dihydropyrrolopyrimidine inhibitors | Oncology |
| N-(4-Cyanophenyl)glycine | Dabigatran etexilate | Anticoagulant |
| N-(4-Cyanophenyl)guanidine | Etravirine, Rilpivirine | Antiviral |
| 3-Methoxy-4-hydroxybenzoic acid | Bosutinib | Oncology |
Preclinical Tool Compounds for Target Validation
For instance, a series of N-phenylbenzamide derivatives were synthesized and showed antiviral activity against Enterovirus 71 (EV 71). mdpi.com Within this series, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound for further development. mdpi.com Such studies, which explore the structure-activity relationships of a class of compounds, are fundamental to developing potent and selective tool compounds for target validation.
The process of target validation often involves demonstrating that modulating the activity of a target protein with a small molecule leads to a desired physiological effect. The common pitfalls in this process include off-target effects and a lack of robust evidence linking the compound's action to the observed phenotype. nih.gov Therefore, well-characterized tool compounds are essential.
Development of Radiotracers for Molecular Imaging (e.g., PET)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. moravek.com The development of novel PET radiotracers is a key area of research in nuclear medicine. The benzamide (B126) scaffold, a core component of this compound, has emerged as a promising structure for the development of radiotracers targeting various biological entities.
Notably, radiolabeled benzamide inhibitors are being developed for the diagnostic imaging of class I histone deacetylases (HDACs) in the brain via PET. mdpi.com For example, the benzamide-based radiotracer [18F]BA3 has been developed for imaging HDAC1 and HDAC2 in the brain. mdpi.com The development of such tracers is crucial for understanding the role of these enzymes in both healthy and diseased brain tissue, such as in glioblastomas. mdpi.com
The general process of developing a PET radiotracer involves selecting a biological target, designing and synthesizing a ligand for that target, radiolabeling the ligand with a positron-emitting isotope (such as fluorine-18 (B77423) or carbon-11), and evaluating the tracer's performance in vitro and in vivo. nih.gov Benzamide derivatives are also being investigated as radiotracers for imaging neurodegenerative diseases. nih.gov
Table 2: Key Steps in the Development of Benzamide-Based PET Radiotracers
| Step | Description | Example |
|---|---|---|
| Target Selection | Identification of a biologically relevant target for imaging. | Histone Deacetylases (HDACs) 1 and 2 in brain tumors. mdpi.com |
| Ligand Design & Synthesis | Creation of a molecule with high affinity and selectivity for the target. | Fluorinated benzamide-based inhibitors. mdpi.com |
| Radiolabeling | Incorporation of a positron-emitting isotope into the ligand. | Labeling with Fluorine-18 ([18F]). mdpi.com |
| Preclinical Evaluation | In vitro and in vivo studies to assess tracer properties (e.g., brain uptake, specificity). | In vivo PET imaging in animal models. mdpi.com |
Conclusion and Future Perspectives in the Research of N 4 Cyanophenyl 3 Methoxybenzamide
Summary of Key Research Themes
Research surrounding N-(4-cyanophenyl)-3-methoxybenzamide is primarily concentrated on three interconnected themes. These themes leverage the compound's fundamental chemical properties for broader scientific applications.
Synthetic Chemistry Foundation : A core research theme is the use of this compound as a foundational building block for synthesizing more complex organic molecules. Its defined chemical structure allows it to serve as a reliable starting point or intermediate in multi-step synthetic pathways, enabling the creation of novel compounds with tailored properties.
Pharmacological Exploration : Due to its structural similarity to other biologically active benzamides, the compound has been a subject of investigation as a potential pharmacological agent. Research in this area focuses on how its structure interacts with biological targets, such as enzymes and receptors, to modulate their activity. The mechanism often involves the compound binding to the active sites of enzymes, thereby inhibiting their catalytic function.
Materials Science Applications : The compound is utilized in the development of new materials. Its properties are explored for incorporation into functional materials like specialized polymers and coatings, where its chemical stability and structural characteristics can impart specific functionalities.
Emerging Research Avenues and Methodological Advancements
Future research on this compound is poised to expand into more specialized areas, driven by both novel applications and advancements in research methodologies.
Emerging Research Avenues:
Target-Specific Derivatives : A significant emerging avenue is the design of derivatives targeting specific biological receptors with high affinity and selectivity. Modifications, such as incorporating a piperazine-ethyl spacer, have been shown to produce analogues with nanomolar affinity for dopamine (B1211576) D₄ receptors, indicating a strong potential for creating highly targeted therapeutic agents.
Diagnostic Imaging Agents : The development of radiolabeled analogues represents a promising frontier. For instance, modifying the cyanophenyl group to a cyanopyridinyl moiety has enabled carbon-11 (B1219553) radiolabeling, creating a potential ligand for Positron Emission Tomography (PET) imaging to visualize D₄ receptor-dense tissues like the retina.
Solid-State Chemistry and Polymorphism : Inspired by studies on structurally similar N-arylbenzamides, an important future direction is the investigation of the solid-state properties of this compound. mdpi.com Characterizing potential polymorphs is crucial for understanding its stability, solubility, and bioavailability, which are critical parameters in both pharmaceutical development and materials science. mdpi.com
Methodological Advancements:
Advanced Computational Modeling : While properties like lipophilicity (logP) are already used to predict blood-brain barrier penetration, future methodologies will likely involve more sophisticated computational tools. Techniques such as molecular dynamics simulations and well-tempered metadynamics-enhanced sampling can provide deeper insights into receptor binding, conformational stability, and the transition between polymorphic states. mdpi.com
Refined Synthetic Pathways : While established synthetic methods like acyl chloride-mediated amidation are effective, future work will likely focus on developing more efficient, sustainable, and scalable synthetic routes to produce the compound and its derivatives.
Translational Research Potential in Drug Discovery (preclinical focus)
The preclinical translational potential of this compound is significant, primarily positioning it as a valuable scaffold for lead optimization in drug discovery programs.
Scaffold for CNS Drug Development : The core structure is a promising starting point for developing drugs targeting the central nervous system (CNS). Derivatives have shown high affinity for dopamine D₄ receptors, which are implicated in various neurological and psychiatric conditions. The compound's lipophilicity profile suggests it can be optimized for efficient penetration of the blood-brain barrier, a key requirement for CNS-acting drugs.
Development of Novel Therapeutic Agents : The versatility of the benzamide (B126) scaffold allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic profiles. By altering the substituent groups, researchers can fine-tune the molecule's interaction with specific biological targets, moving from a basic chemical entity to a preclinical drug candidate.
Potential in Diagnostic Tooling : The successful creation of a PET imaging agent from a closely related analogue underscores the translational potential in diagnostics. Such tools are invaluable in preclinical studies for confirming target engagement, understanding disease pathology, and monitoring therapeutic response in animal models, thereby accelerating the drug development process.
Q & A
Basic: What synthetic methodologies are validated for N-(4-cyanophenyl)-3-methoxybenzamide?
Answer:
The synthesis typically involves coupling 3-methoxybenzoic acid derivatives with 4-cyanoaniline. A key step is the activation of the carboxylic acid using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize side reactions. Purification is achieved via column chromatography with CHCl₃/MeOH (19:1) as the eluent. Structural confirmation employs ¹H NMR (e.g., δ 3.84 ppm for methoxy protons) and GC-MS (m/z 364 [M⁺]) .
Advanced: How can structural modifications enhance selectivity for dopamine D₄ receptors over D₂/D₃ and σ₁ receptors?
Answer:
Introducing a 3-cyanopyridinyl group on the piperazine moiety (as in compound 7 ) improves D₄ selectivity by >100-fold compared to D₂/D₃ and σ₁ receptors. Rational design involves:
- Bioisosteric replacement : Substituting chlorine with cyano groups to reduce off-target interactions.
- Lipophilicity optimization : Targeting logP values between 2.37–2.55 to balance brain penetration and nonspecific binding.
- In vitro assays : Competitive binding studies using [³H]spiperone for D₂/D₃ and [³H]DTG for σ₁ receptors .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H NMR : Identifies methoxy (δ 3.84 ppm) and aromatic protons.
- GC-MS : Confirms molecular ion peaks (e.g., m/z 364) and fragmentation patterns.
- Elemental analysis : Validates purity (>95% C, H, N content).
- Melting point analysis : 174–175°C (from CHCl₃/n-hexane recrystallization) .
Advanced: How is this compound radiolabeled for PET imaging?
Answer:
Carbon-11 labeling at the methoxy group is achieved via [¹¹C]CH₃OTf methylation. Key steps:
Precursor preparation : Demethylate the methoxy group to generate a phenolic intermediate.
Radiolabeling : React with [¹¹C]CH₃OTf in acetone at 60°C for 5 minutes.
In vivo validation : Administer intraperitoneally in mice; monitor CNS penetration and retinal accumulation (high D₄ receptor density) via PET imaging in non-human primates .
Basic: What physicochemical properties influence brain penetration?
Answer:
| Property | Optimal Range | Impact |
|---|---|---|
| logP | 2.37–2.55 | Balances lipid bilayer permeability and reduced nonspecific binding. |
| Molecular Weight | <400 Da | Ensures passive diffusion across the blood-brain barrier (BBB). |
| Polar Surface Area | <90 Ų | Limits BBB efflux transporter interactions. |
Data from compound 7 (logP = 2.37) demonstrates rapid CNS entry post-intraperitoneal injection .
Advanced: How to resolve contradictions in receptor selectivity data across studies?
Answer:
- Standardize assays : Use consistent radioligands (e.g., [³H]spiperone for D₂/D₃) and buffer conditions (pH 7.4, 25°C).
- Include reference compounds : Compare with known D₄ ligands (e.g., clozapine) to validate assay sensitivity.
- Cross-validate with functional assays : Measure cAMP inhibition or β-arrestin recruitment to confirm receptor engagement .
Basic: What safety protocols are essential during synthesis?
Answer:
- Hazardous reagents : Handle O-benzylhydroxylamine hydrochloride and pivaloyl chloride in fume hoods.
- Waste disposal : Neutralize acidic/byproduct streams before disposal.
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
- Decomposition risks : Store final products at -20°C, shielded from light to prevent degradation .
Advanced: How to optimize in vivo pharmacokinetics for sustained receptor imaging?
Answer:
- Dosage optimization : Intraperitoneal administration at 1–2 mg/kg ensures rapid plasma-to-brain equilibration.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., cyano) to reduce CYP450-mediated oxidation.
- Tissue distribution studies : Quantify retinal vs. striatal uptake to confirm target-specific binding .
Basic: What structural motifs correlate with D₄ receptor affinity?
Answer:
- Methoxy group at position 3 : Enhances π-π stacking with Phe302 in D₄.
- Cyanophenyl moiety : Engages hydrogen bonding with Asp115.
- Piperazine linker : Maintains optimal distance between aromatic and receptor-binding domains .
Advanced: How to validate target engagement in complex biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
